molecular formula C16H11Cl2N3O3 B2954211 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide CAS No. 891132-79-9

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2954211
CAS No.: 891132-79-9
M. Wt: 364.18
InChI Key: LUXNUSCJSRFHFN-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a 4-methoxybenzamide moiety at the 2-position. This structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-23-11-5-2-9(3-6-11)14(22)19-16-21-20-15(24-16)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXNUSCJSRFHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid or its derivatives under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a dichlorophenyl derivative, often through a nucleophilic substitution reaction.

    Attachment of the methoxybenzamide group: The final step involves the coupling of the oxadiazole-dichlorophenyl intermediate with a methoxybenzamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several oxadiazole- and benzamide-based derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Use
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (Target) 2,5-Cl₂Ph, 4-MeOBz ~375 (calculated) Not reported Hypothesized agrochemical activity
4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,5-Cl₂Ph, 4-BrBz ~423 (calculated) Not reported Potential pesticide intermediate
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Thiazole-methyl, methylphenyl 375 134–178 Antimicrobial (inferred)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-Cl₂Ph, ethoxymethoxy 345 Not reported Herbicide (registered use)

Key Observations :

  • However, the methoxy group in the target may enhance solubility compared to bromo or ethoxymethoxy substituents .
  • Thermal Stability : Compounds with oxadiazole-thiazole hybrids (e.g., 7c–7f) exhibit moderate melting points (134–178°C), implying that the target compound’s stability may fall within this range .

Research Findings and Gaps

Spectral and Analytical Data
  • Infrared (IR) Spectroscopy : Oxadiazole derivatives typically show absorption bands at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C-O-C stretching). The target compound’s methoxy group would likely exhibit a strong band near 2850 cm⁻¹ (C-O stretch) .
  • NMR Data : The 2,5-dichlorophenyl group would produce distinct aromatic proton signals in the δ 7.2–7.8 ppm range, while the methoxy group would resonate as a singlet near δ 3.8 ppm .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N4O2, with a molecular weight of approximately 370.25 g/mol. The compound features a 1,3,4-oxadiazole ring that is substituted with a 2,5-dichlorophenyl group and a methoxybenzamide moiety.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 2,5-dichlorobenzohydrazide with methoxybenzoic acid in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride under reflux conditions. Optimizing reaction parameters can enhance yield and purity through methods like microwave-assisted synthesis or continuous flow techniques.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Studies have shown that this compound demonstrates potent antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-73.1
HCT1164.0
PANC-12.5

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antioxidant Properties

Oxadiazole derivatives are known for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that it exhibits strong antioxidant activity comparable to established antioxidants such as ascorbic acid .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory effects. It shows significant inhibition of various enzymes involved in metabolic processes:

Enzyme Inhibition (%)
Cholinesterase75
Tyrosinase68
Glucosidase82

These inhibitory effects suggest potential applications in managing conditions like diabetes and neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring facilitates binding to DNA and proteins involved in cell signaling pathways. Molecular docking studies have revealed that the compound can effectively bind to target sites on enzymes and receptors associated with cancer progression and oxidative stress .

Case Studies

Recent studies have illustrated the therapeutic potential of this compound in preclinical models:

  • Pancreatic Cancer Model : In vivo studies demonstrated that treatment with this compound significantly reduced tumor size and improved survival rates compared to untreated controls.
  • Diabetes Management : In diabetic rat models, administration of the compound resulted in lowered blood glucose levels and improved insulin sensitivity.

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